N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}acetamide
Description
N-{5-[(Anilinocarbonyl)amino]-2-methylphenyl}acetamide is a substituted acetamide derivative characterized by a 2-methylphenyl core functionalized with an anilinocarbonylamino group at the 5-position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity via the amide and urea-like moieties, which influence solubility, crystallinity, and biological interactions.
Properties
IUPAC Name |
N-[2-methyl-5-(phenylcarbamoylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-9-14(10-15(11)17-12(2)20)19-16(21)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYYRVIDBPYWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}acetamide typically involves the reaction of 5-amino-2-methylbenzoic acid with aniline and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: 5-amino-2-methylbenzoic acid reacts with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-[5-(Aminosulfonyl)-2-methylphenyl]acetamide (CAS 17485-44-8)
- Structure: Replaces the anilinocarbonylamino group with a sulfonamide (-SO₂NH₂) at the 5-position.
- Molecular Weight : 228.27 g/mol (vs. ~283.31 g/mol for the target compound, estimated based on substituents).
- Key Differences: The sulfonamide group enhances acidity (pKa ~10–11) compared to the urea-like anilinocarbonylamino group (pKa ~13–14), affecting solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol .
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide
- Structure: Features a hydroxyimino (-NOH) group and a 4-chlorophenyl substituent.
- Key Differences: The hydroxyimino group facilitates tautomerism and intramolecular hydrogen bonding (e.g., a six-membered ring via C–H⋯O interaction), which stabilizes the crystal structure . The chlorophenyl group increases lipophilicity (logP ~1.8) compared to the methylphenyl core of the target compound.
Heterocyclic Analogs
Thiadiazole Derivatives (e.g., A1–A20 in )
- Structure: Incorporates a 1,3,4-thiadiazole ring linked to acetamide via amino groups.
- Nitro substituents (e.g., 2-nitrophenyl in A1) increase electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
5-Chloroisatin Precursor (–3)
- Structure: Intermediate with a Wolff–Kishner reduction-sensitive hydroxyimino group.
- Key Differences :
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
- Structure: Cyano (-CN) and methylamino groups replace the anilinocarbonylamino moiety.
- Limited toxicological data highlight the need for caution in handling compared to the target compound, where urea groups may reduce acute toxicity .
N-(5-Amino-2,4-dimethylphenyl)acetamide (CAS 53780-33-9)
- Structure: Amino (-NH₂) and dimethyl substituents on the phenyl ring.
- Key Differences: The amino group enhances solubility in aqueous media but reduces stability under oxidative conditions. Safety data indicate inhalation risks, suggesting that methylphenyl analogs like the target compound may require similar precautions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
